
3-(2'-Methylpiperidino)propyl o-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Methylpiperidino)propyl o-iodobenzoate is a chemical compound with the molecular formula C16H22INO2 and a molecular weight of 387.26 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an iodobenzoate ester moiety
Méthodes De Préparation
The synthesis of 3-(2’-Methylpiperidino)propyl o-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours until the desired product is formed.
Analyse Des Réactions Chimiques
3-(2’-Methylpiperidino)propyl o-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the o-iodobenzoate moiety can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
3-(2’-Methylpiperidino)propyl o-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2’-Methylpiperidino)propyl o-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the iodobenzoate ester moiety can interact with specific binding sites on the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the target molecule being studied.
Comparaison Avec Des Composés Similaires
3-(2’-Methylpiperidino)propyl o-iodobenzoate can be compared with other similar compounds, such as:
3-(2’-Methylpiperidino)propyl benzoate: This compound lacks the iodine atom in the benzoate moiety, which can significantly affect its reactivity and applications.
3-(2’-Methylpiperidino)propyl p-toluenesulfonate:
Propriétés
Numéro CAS |
63916-88-1 |
|---|---|
Formule moléculaire |
C16H22INO2 |
Poids moléculaire |
387.26 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 2-iodobenzoate |
InChI |
InChI=1S/C16H22INO2/c1-13-7-4-5-10-18(13)11-6-12-20-16(19)14-8-2-3-9-15(14)17/h2-3,8-9,13H,4-7,10-12H2,1H3 |
Clé InChI |
CYJRWJOMFVGVDK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
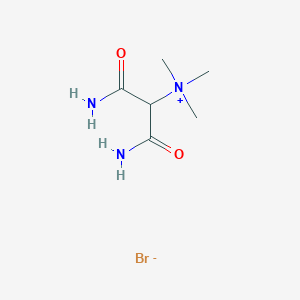
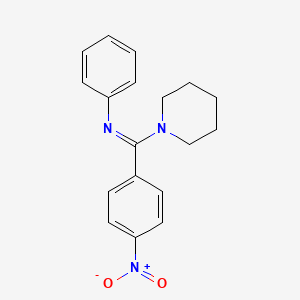
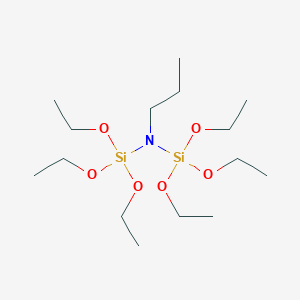

![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)
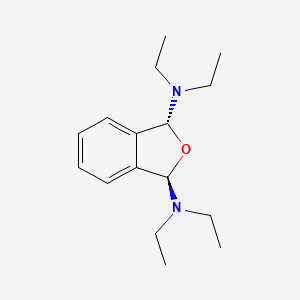

![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
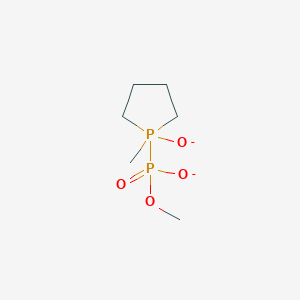
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)

